2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one
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Description
The compound "2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one" is a chemical entity that appears to be related to a class of organic compounds featuring a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen—and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the thiazole ring and the electron-withdrawing effects of the chlorine substituent.
Synthesis Analysis
The synthesis of related thiazole compounds has been reported in the literature. For instance, a compound with a similar structure, (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, was synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry . The synthesis likely involves the formation of the thiazole ring followed by the introduction of the chlorophenyl group through a suitable electrophilic aromatic substitution reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, a structurally similar compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was found to have a triclinic crystal system with planar rings and significant dihedral angles between the rings . This suggests that the compound of interest may also exhibit a complex geometry that could influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of the thiazole ring and the chlorophenyl group. The thiazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of both electron-rich and electron-deficient sites. The chlorophenyl group can undergo further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be quite diverse. For instance, the vibrational spectra and molecular docking studies of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, revealed insights into its equilibrium geometry, vibrational wavenumbers, and potential for interaction with biological targets such as kinesin spindle protein . Similarly, the compound of interest may exhibit unique spectroscopic features and biological interactions, which could be explored through computational and experimental studies.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
A significant application of thiazole derivatives, closely related to 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one, is in corrosion inhibition of iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives (Kaya et al., 2016).
X-ray and DFT Calculated Structures
Structural analysis using X-ray diffraction and Density Functional Theory (DFT) calculations have been employed for thiazol-based compounds. These studies are critical in understanding the molecular geometries and interactions of such compounds (Şahin et al., 2014).
Spectroscopic and Antimicrobial Activities
The characterization and biological applications, such as antimicrobial activity, of thiazol derivatives have been explored through quantum chemical methods and vibrational spectral techniques. This includes assessing their potential in antimicrobial and antifungal effects (Viji et al., 2020).
Structural Characterization and Synthesis
The synthesis and structural characterization of thiazole derivatives are vital in developing new pharmacologically important compounds. Techniques like single-crystal diffraction are used to determine the structures of such derivatives (Kariuki et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of thiazole derivatives aid in understanding their biological effects. These studies predict molecular docking results, which can be crucial for drug design and discovery (Viji et al., 2020).
Synthesis of Aliphatic 1,3,4-Thiadiazol Derivatives
Research into synthesizing new series of thiadiazol derivatives highlights the diverse applications of these compounds in chemical synthesis and potential pharmaceutical applications (Tahtaci & Aydin, 2019).
Spectroscopic Identification and Molecular Docking Studies
Thiazole derivatives have been the subject of extensive spectroscopic identification and molecular docking studies. These investigations are critical for assessing their potential in pharmaceutical applications, particularly in cancer research (Shanmugapriya et al., 2022).
Synthesis and Anti-Inflammatory Evaluation
The synthesis and evaluation of thiazole derivatives for their anti-inflammatory and analgesic activities have been a significant area of research. This includes comparing their efficacy with reference drugs in medical applications (Kumar & Singh, 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJMKRQJMFASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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